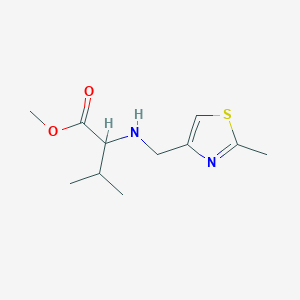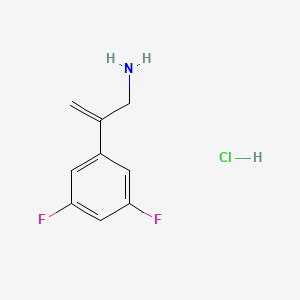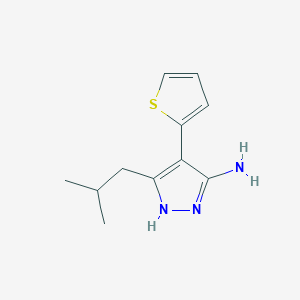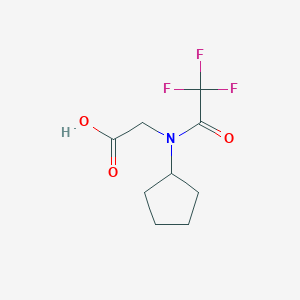
n-Cyclopentyl-n-(2,2,2-trifluoroacetyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopentyl-n-(2,2,2-trifluoroacetyl)glycine: is a chemical compound with the molecular formula C9H12F3NO3. It belongs to the class of acylglycines and contains a cyclopentyl ring along with a trifluoroacetyl group attached to the glycine backbone. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between cyclopentylamine and trifluoroacetic anhydride. The reaction proceeds as follows:
Cyclopentylamine+Trifluoroacetic Anhydride→this compound
Reaction Conditions:: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used.
Industrial Production:: While information on large-scale industrial production methods is limited, this compound can be synthesized in research laboratories or small-scale settings.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The trifluoroacetyl group can undergo oxidation reactions.
Substitution: The cyclopentyl ring may participate in nucleophilic substitution reactions.
Reduction: Reduction of the trifluoroacetyl group is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while substitution could lead to various derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Research into its therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Limited information, but it may find applications in specialty chemicals.
Mécanisme D'action
The exact mechanism by which n-Cyclopentyl-n-(2,2,2-trifluoroacetyl)glycine exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While unique in its trifluoroacetyl substitution, similar compounds include other acylglycines and derivatives. Further research can provide a more comprehensive comparison.
Propriétés
Formule moléculaire |
C9H12F3NO3 |
|---|---|
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
2-[cyclopentyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13(5-7(14)15)6-3-1-2-4-6/h6H,1-5H2,(H,14,15) |
Clé InChI |
UKBDZWXCONTKLX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(CC(=O)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
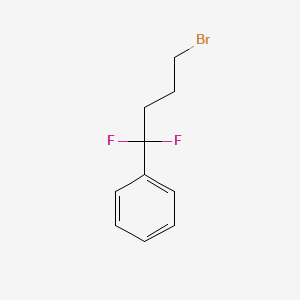
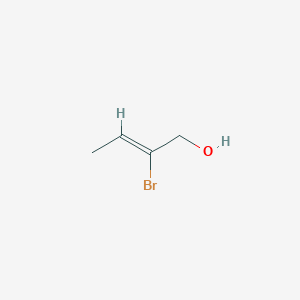
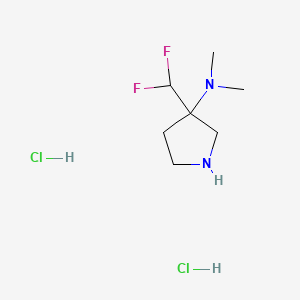
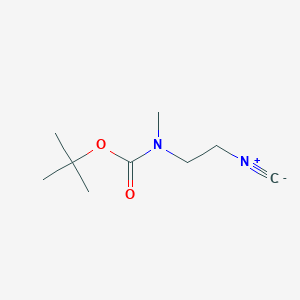
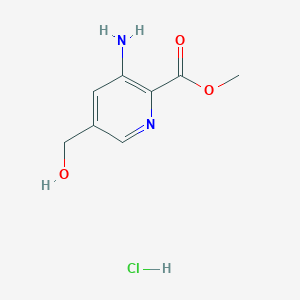
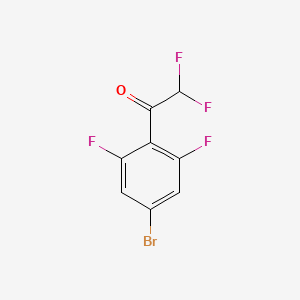
![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
